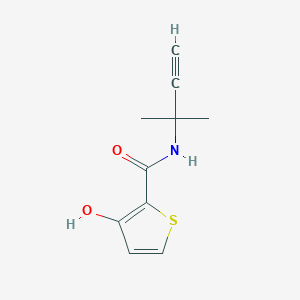
3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide is an organic compound with a unique structure that combines a thiophene ring with a hydroxy group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-methylbut-3-yn-2-ol with thiophene-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the use of a catalyst such as palladium on carbon (Pd/C) can facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism by which 3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the hydroxy and 2-methylbut-3-yn-2-yl groups.
3-Hydroxythiophene: Lacks the carboxamide and 2-methylbut-3-yn-2-yl groups.
N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide: Lacks the hydroxy group.
Uniqueness
3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide is unique due to the presence of both the hydroxy group and the 2-methylbut-3-yn-2-yl group, which confer specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
IUPAC Name |
3-hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-4-10(2,3)11-9(13)8-7(12)5-6-14-8/h1,5-6,12H,2-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQLQKIAXDJQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=C(C=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727070 |
Source


|
| Record name | 3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918136-14-8 |
Source


|
| Record name | 3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide](/img/structure/B14187513.png)
![2-Benzyl-7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14187519.png)
![5'-Chlorospiro[cyclohexane-1,3'-indole]](/img/structure/B14187520.png)
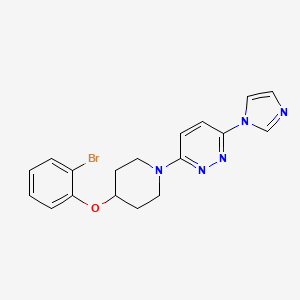
![1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14187537.png)
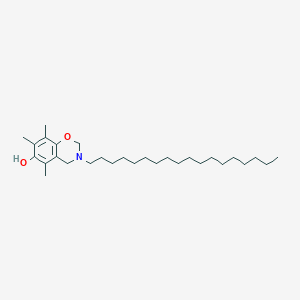
![1-Methyl-8-nitro-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14187549.png)
![Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate](/img/structure/B14187552.png)
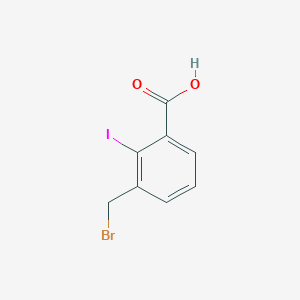
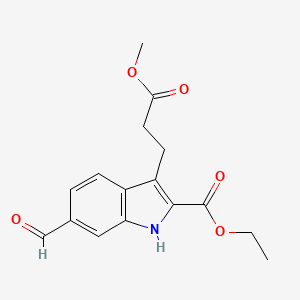
![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
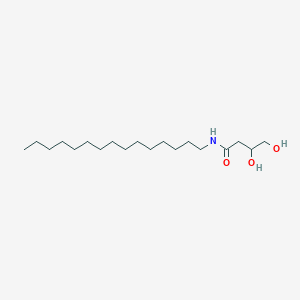
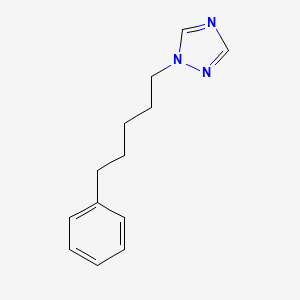
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
